acetate CAS No. 402568-10-9](/img/structure/B1304737.png)

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

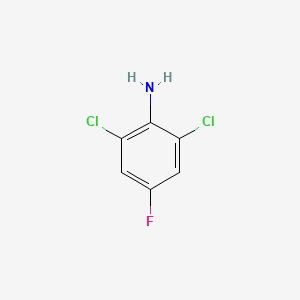

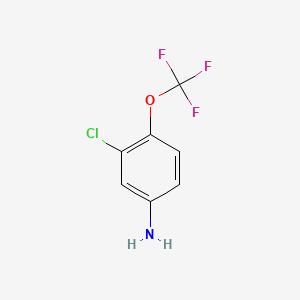

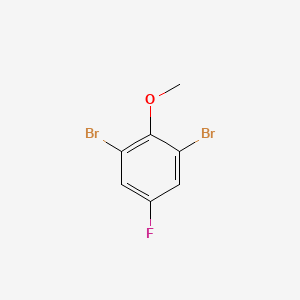

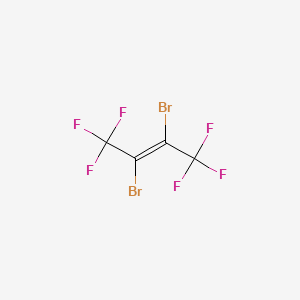

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a chemical compound with the molecular formula C12H8F6O3 and a molecular weight of 314.18 . It is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, a crucial intermediate for the synthesis of the NK-1 receptor antagonists aprepitant, rolapitant, and fosaprepitant, has been reported . The process involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . Another method involves the use of carbonyl reductase derived from Leifsonia sp. S749 .

Molecular Structure Analysis

The molecular structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is represented by the InChI code 1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 .

Chemical Reactions Analysis

In the context of chemical reactions, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Physical And Chemical Properties Analysis

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 314.18 .

Scientific Research Applications

Production of Enantiomerically Enriched Intermediates

This compound is used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process involves the bioreduction of 3,5-bis(trifluoromethyl)acetophenone under an oxygen-deficient environment .

Pharmaceutical Synthesis

The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol has been shown to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of a lipid-lowering agent .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts, promoting organic transformations .

Safety and Hazards

The safety information for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be handled with personal protective equipment and face protection, and should not be inhaled or ingested .

Mechanism of Action

Target of Action

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, is a complex chemical compoundCompounds with similar structures have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (31418) and its predicted density (1399±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures have been known to have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of many chemical compounds .

properties

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKCCACHYBHRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378983 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [3,5-Bis(trifluoromethyl)phenyl](oxo)acetate | |

CAS RN |

402568-10-9 |

Source

|

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

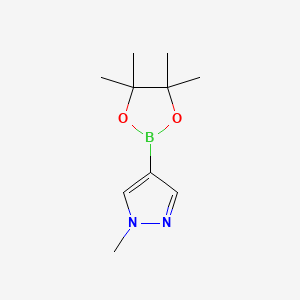

![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)